![molecular formula C16H15N3OS B2622548 8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-55-4](/img/structure/B2622548.png)
8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
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Description
“8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . These types of compounds form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Scientific Research Applications
- Researchers have developed an efficient metal-free C-3 chalcogenation (sulfenylation and selenylation) method using this compound. By reacting it with aryl sulfonyl hydrazides or aryl sulfonyl chlorides in the presence of iodine, they synthesized diverse 3-ArS/ArSe derivatives with high yields (up to 95%). These derivatives find applications in agrochemicals, pharmaceuticals, and material sciences .
- The selenium-carbon skeleton in this compound is valuable for designing therapeutically active agents. It serves as a core structure for antioxidants, antihypertensives, antimicrobials, and more .
- Organoselenium species derived from this compound are non-toxic and have potential applications. These compounds are being explored for their therapeutic properties .
- Researchers have focused on developing facile methods to install sulfenyl/selenyl groups into organic frameworks. The sulfenylation reaction, which involves transition-metal-catalyzed CS bond formation via C-H bond functionalization, is an alternative approach to cross-coupling reactions. However, metal-free methods like the one described above offer advantages in terms of mild reaction conditions and functional group tolerance .
- Researchers use this compound as a reference standard for pharmaceutical testing. Its properties, including chemical properties, molecular weight, and toxicity information, are relevant for drug development and evaluation .
Metal-Free C-3 Chalcogenation
Carbon-Selenium (C-Se) Linkage
Organoselenium Compounds
Structural Diversification
Pharmaceutical Testing
properties
IUPAC Name |
8-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-8-19-14(9-11)17-15(18-16(19)20)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWLAYJMBETKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
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